molecular formula C10H11NO B13578061 2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole

2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole

Cat. No.: B13578061
M. Wt: 161.20 g/mol
InChI Key: VIVNAMKRCAUFNT-UHFFFAOYSA-N
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Description

2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to an ethynyl moiety and an oxazole ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopropyl group, which can be achieved through the reaction of diazomethane with an alkene to form a cyclopropane ring . The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The final step involves the formation of the oxazole ring, which can be synthesized through the cyclization of an appropriate precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles replace hydrogen atoms under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of ethyl-substituted derivatives

    Substitution: Formation of nucleophile-substituted oxazole derivatives

Scientific Research Applications

2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Ethynylcyclopropyl)ethan-1-ol
  • 1-(1-Ethynylcyclopropyl)-2-fluorobenzene
  • [(1-Ethynylcyclopropyl)methyl]benzene

Uniqueness

2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole is unique due to the presence of both the ethynylcyclopropyl group and the dimethyl-substituted oxazole ring. This combination of structural features imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole

InChI

InChI=1S/C10H11NO/c1-4-10(5-6-10)9-11-7(2)8(3)12-9/h1H,5-6H2,2-3H3

InChI Key

VIVNAMKRCAUFNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2(CC2)C#C)C

Origin of Product

United States

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